(Thian-3-yl)hydrazine dihydrochloride

Description

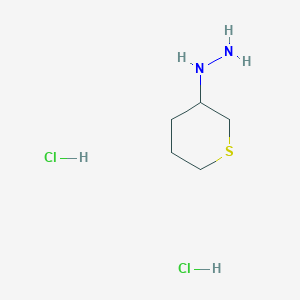

(Thian-3-yl)hydrazine dihydrochloride is a hydrazine derivative featuring a thian (tetrahydrothiopyran) ring substituted at the 3-position. Hydrazine derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reducing properties and ability to form stable coordination complexes . The dihydrochloride salt form enhances solubility and stability under acidic conditions, which is critical for industrial and laboratory applications .

Properties

IUPAC Name |

thian-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S.2ClH/c6-7-5-2-1-3-8-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNLAMALAHSBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thian-3-yl)hydrazine dihydrochloride typically involves the reaction of thian-3-ylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thian-3-ylamine+Hydrazine+Hydrochloric acid→(Thian-3-yl)hydrazine dihydrochloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Thian-3-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler hydrazine derivatives.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(Thian-3-yl)hydrazine dihydrochloride is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Thian-3-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares (Thian-3-yl)hydrazine dihydrochloride with structurally related compounds:

Reactivity and Stability

- Stability: Hydrazine dihydrochlorides with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit reduced stability due to weak N–N bonds in pentavalent nitrogen systems .

- Reducing Power : Hydrazine dihydrochlorides are potent reducing agents. For example, hydrazine dihydrochloride reduces Sn⁴⁺ to Sn²⁺ in perovskite solar cell fabrication, improving device efficiency . Sulfur-containing analogs (e.g., cystamine dihydrochloride) outperform traditional hydrazine in graphene oxide reduction, suggesting (Thian-3-yl) derivatives may offer similar advantages in material science .

Key Research Findings

- Synthetic Utility : Hydrazine dihydrochlorides are pivotal in synthesizing heterocycles (e.g., triketone analogs), where reaction conditions (solvent, temperature) dictate product regioselectivity .

- Species-Dependent Toxicity: Hydrazine sulfate’s lack of carcinogenicity in hamsters contrasts with its effects in other species, underscoring the need for compound-specific toxicological studies .

- Material Enhancements : N- or S-modified reduced graphene oxide (rGO) derived from hydrazine analogs exhibits superior properties for energy storage and composite materials .

Biological Activity

(Thian-3-yl)hydrazine dihydrochloride is a hydrazine derivative characterized by the presence of a thienyl group, which enhances its solubility and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its promising biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of thienyl compounds with hydrazine hydrochloride. The presence of two hydrochloride groups increases its solubility in polar solvents, facilitating its use in biological assays. The structural formula can be represented as follows:

This compound's unique thienyl moiety contributes to its distinct chemical reactivity and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activity . A study conducted on various human cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against prostate cancer (PC3), lung cancer (A549), and breast cancer (MCF-7) cells. The results are summarized in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 5.2 |

| A549 | 3.8 |

| MCF-7 | 4.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or altering their conformation, disrupting normal metabolic processes.

- Reactive Oxygen Species (ROS) Generation : Metabolism of the compound may lead to the production of free radicals, contributing to oxidative stress in cells, which can induce apoptosis in cancer cells.

- DNA Interaction : Similar to other hydrazine derivatives, there is evidence suggesting that this compound may intercalate into DNA, potentially leading to genotoxic effects.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Antimicrobial Effects : A recent study assessed the efficacy of this compound against multi-drug resistant bacterial strains, demonstrating significant inhibition and highlighting its potential as an alternative treatment option.

- Cancer Cell Line Evaluation : In vitro studies involving various cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.